1-Isopropyl-1-phenylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-1-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12(10(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,13) |
InChI Key |
IHTPIECSQCQMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isopropyl 1 Phenylurea and Analogous Structures
Classical Multi-Step Synthesis Approaches
Traditional methods for synthesizing phenylureas have been well-established for decades, typically involving condensation reactions or the use of reactive intermediates.
The most fundamental approach to phenylurea synthesis involves the reaction of an aromatic amine (aniline or a substituted derivative) with a urea (B33335) precursor. A common method involves heating an aniline (B41778) salt with urea or potassium cyanate (B1221674) in an aqueous solution. orgsyn.org For instance, phenylurea can be prepared by boiling a solution of aniline hydrochloride and urea. orgsyn.org This reaction is understood to proceed through the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate; the cyanate then reacts with the aniline to form the phenylurea. orgsyn.org However, this process can lead to the formation of symmetrical diarylurea byproducts, such as carbanilide (B493258) (1,3-diphenylurea), through a secondary reaction involving an intermediate phenyl isocyanate. orgsyn.org
The reaction is broadly applicable to various substituted anilines. A patented method describes heating a substituted aniline, such as p-phenetidine, with urea nitrate (B79036) in water. orgsyn.org Similarly, N-substituted ureas can be synthesized by reacting amines with potassium isocyanate in water, a method that has been successfully applied to substrates like 4-isopropylaniline (B126951). rsc.org High-temperature condensation in organic solvents is another variant; for example, reacting contraposition cumidine (p-isopropylaniline) with an excess of urea in orthodichlorobenzene at around 180°C. google.com
Table 1: Classical Phenylurea Synthesis via Condensation
| Aniline Derivative | Urea Precursor | Solvent/Conditions | Product | Byproduct | Reference |
|---|---|---|---|---|---|
| Aniline Hydrochloride | Urea | Water, boiling | Phenylurea | Carbanilide | orgsyn.org |
| Aniline | Urea | Water, HCl, Acetic Acid, boiling | Phenylurea | Diphenylurea | iglobaljournal.com |
| 4-Isopropylaniline | Potassium Cyanate | Water, RT | 1-(4-isopropylphenyl)urea | - | rsc.org |
| p-Isopropylaniline | Urea | o-Dichlorobenzene, 180-185°C | N-(4-isopropylphenyl)urea | - | google.com |
Another classical strategy involves the introduction of a chloroacetyl group onto a pre-formed phenylurea scaffold, creating a reactive intermediate for further elaboration. iglobaljournal.comsciforum.net This functional group serves as a versatile chemical handle for subsequent reactions. sciforum.net A typical procedure involves synthesizing phenylurea first and then reacting it with chloroacetyl chloride. iglobaljournal.com For example, 1-(2-chloroacetyl)-3-phenylurea is prepared by the dropwise addition of chloroacetyl chloride to a solution of phenylurea, often in a ketone solvent with a base like sodium carbonate to neutralize the HCl formed. iglobaljournal.com
The chloroacetyl group is highly susceptible to nucleophilic substitution, allowing for the attachment of various other moieties. This two-step approach—formation of the urea followed by acylation with chloroacetyl chloride—is a practical route for creating more complex derivatives. iglobaljournal.combeilstein-journals.org
Contemporary Synthetic Strategies
Modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally friendly methods for constructing phenylurea derivatives.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. researchgate.net Compared to conventional heating, microwave irradiation offers advantages such as faster reaction rates, higher product yields, increased purity, and operational simplicity. researchgate.net The energy transfer is incredibly rapid and uniform, which can lead to dramatic rate enhancements, sometimes up to 1,000 times faster than traditional methods, especially when reactions are conducted in pressurized vessels that allow for temperatures far exceeding the solvent's boiling point. cem.com
In the context of phenylurea synthesis, microwaves have been shown to significantly shorten reaction times. In one study, the synthesis of 1-benzhydryl-3-phenylurea derivatives via microwave irradiation was found to be approximately 40 times faster than the equivalent thermal procedure, achieving similar yields in minutes rather than hours. ucl.ac.be This acceleration was attributed to a specific microwave effect, as the reaction was conducted in an open vessel without a significant increase in bulk temperature. ucl.ac.be Microwave-assisted methods have also been developed for the solid-phase synthesis of oligoureas and for one-pot syntheses of aryl ureas from carboxylic acids, demonstrating the broad applicability of this technology. umanitoba.canih.gov
Table 2: Comparison of Conventional vs. Microwave Synthesis of Benzhydryl-Phenylureas
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 4 hours | Similar to Microwave | ucl.ac.be |
| Microwave Irradiation | 5.5 minutes (total pulse time) | Similar to Conventional | ucl.ac.be |
In an effort to develop more environmentally friendly ("green") synthetic protocols, significant research has focused on avoiding the direct use of highly toxic and hazardous reagents like phosgene (B1210022) and isocyanates. tandfonline.comacs.org This has led to the development of isocyanate surrogates—molecules that generate the reactive isocyanate intermediate in situ under milder conditions. tandfonline.com
One successful approach utilizes 3-substituted 1,4,2-dioxazol-5-ones as isocyanate precursors. tandfonline.com These compounds, in the presence of a non-toxic base like sodium acetate (B1210297) and a simple alcohol solvent like methanol, decompose under gentle heating (e.g., 60°C) to generate the corresponding isocyanate. tandfonline.com The isocyanate is immediately trapped by an amine present in the reaction mixture to form the desired unsymmetrical urea derivative in moderate to excellent yields. tandfonline.com This method is phosgene- and metal-free and often allows for simple product isolation by filtration, avoiding the need for chromatographic purification. tandfonline.com
Another class of effective isocyanate surrogates is isopropenyl carbamates. These reagents react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity, making the method particularly suitable for the rapid synthesis required for compound libraries. researchgate.net
The phenylurea scaffold is a common feature in many biologically active molecules, particularly insecticides. nih.gov The design of new, more potent derivatives often relies on established principles of medicinal and agrochemical chemistry, such as active group linkage and bioisosterism. nih.govnih.gov
Active group linkage is a strategy that involves covalently connecting two or more distinct pharmacophores or active chemical groups into a single hybrid molecule. nih.gov The goal is to create a new compound with potentially synergistic or enhanced activity. For example, novel insecticides have been designed and synthesized by incorporating a phenylurea unit with an aromatic diacylhydrazine moiety. nih.gov
Bioisosterism involves the replacement of a particular atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. nih.gov In the design of phenylurea derivatives, this could involve substituting one aromatic group for another (e.g., a phenyl ring for a pyridine (B92270) ring) or altering substituents on the aromatic rings to fine-tune the molecule's properties and interaction with its biological target. nih.govresearchgate.net These rational design principles are crucial for discovering novel compounds with desired characteristics. nih.gov
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships. For 1-Isopropyl-1-phenylurea, the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl group, the phenyl group, and the urea (B33335) N-H protons.
Key expected features in the ¹H NMR spectrum of this compound would include:
Isopropyl Protons : A doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, characteristic of an isopropyl group.
Phenyl Protons : A series of multiplets in the aromatic region of the spectrum, corresponding to the five protons on the phenyl ring.
Urea Protons : Signals corresponding to the N-H protons of the urea moiety. The chemical shift of these protons can be variable and may be influenced by solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Expected signals in the ¹³C NMR spectrum would correspond to:
Carbonyl Carbon : A signal at a downfield chemical shift, characteristic of a urea C=O group.
Aromatic Carbons : Several signals in the aromatic region, representing the carbon atoms of the phenyl ring.
Isopropyl Carbons : Two signals in the aliphatic region, corresponding to the methyl and methine carbons of the isopropyl group.
Detailed experimental ¹³C NMR chemical shift data for this compound are not available in the reviewed literature. enu.kz
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups:
N-H Stretching : Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the urea.
C=O Stretching : A strong absorption band around 1640-1680 cm⁻¹ due to the carbonyl group of the urea.
C-H Stretching : Absorptions for the aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds of the isopropyl group (typically below 3000 cm⁻¹).
C=C Stretching : Bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon bonds within the aromatic ring.
Specific, experimentally determined IR absorption frequencies for this compound are not detailed in the available scientific databases.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₄N₂O, which corresponds to a calculated molecular weight of approximately 178.23 g/mol . vulcanchem.comnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like ureas. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. High-resolution ESI-MS (HRMS-ESI) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org
Tandem mass spectrometry (MS-MS) involves multiple stages of mass analysis, typically used to obtain structural information about a compound. In an MS-MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. This process provides a fragmentation pattern that is characteristic of the molecule's structure.
For phenylurea herbicides, fragmentation often occurs at the urea linkage, which can be useful for identifying the compound and its metabolites. researchgate.net While detailed MS-MS fragmentation studies specific to this compound are not readily found, analysis of related structures suggests that characteristic fragmentation pathways would involve cleavage of the bonds adjacent to the urea moiety.
X-ray Diffraction Studies for Solid-State Crystal Structure Determination
X-ray diffraction is a cornerstone technique for determining the three-dimensional atomic arrangement within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a model of the crystal lattice and the molecule's conformation and packing.
Single-Crystal X-ray Analysis and Three-Dimensional Data Collection
A comprehensive search for a single-crystal X-ray analysis of this compound did not yield specific crystallographic information files (CIF) or detailed structural reports in the Cambridge Crystallographic Data Centre (CCDC) or other major databases under its common chemical names. Such an analysis would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction data would be collected as a series of frames, which are then processed to determine the unit cell parameters, space group, and the electron density map from which atomic positions are derived.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms
The molecular structure of this compound, featuring a urea group, suggests a high potential for the formation of hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental in directing the packing of molecules in the crystal lattice, influencing physical properties like melting point and solubility.
In the absence of a specific crystal structure for this compound, the analysis of its hydrogen bonding network remains theoretical. It is anticipated that the N-H group would participate in intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule, potentially forming chains or dimeric motifs. This is a common feature in the crystal structures of many urea derivatives. columbia.edursc.org The specific arrangement and strength of these hydrogen bonds, as well as other weaker intermolecular interactions such as van der Waals forces involving the phenyl and isopropyl groups, would be revealed by a detailed crystallographic study.
Electron Diffraction and Neutron Diffraction Techniques for Atomic Arrangement Investigations
Electron and neutron diffraction are powerful, albeit less commonly used, alternatives to X-ray diffraction for investigating atomic arrangements.
Electron diffraction is particularly suited for studying very small crystals or thin films that may not be suitable for single-crystal X-ray analysis. The strong interaction of electrons with matter means that even nanoscale crystals can produce a measurable diffraction pattern. However, this strong interaction can also lead to complex dynamical scattering effects that can complicate structure determination. A search of scientific literature did not uncover any studies that have applied electron diffraction to determine the crystal structure of this compound.
Neutron diffraction offers a unique advantage in its ability to accurately locate hydrogen atoms. X-rays are scattered by electrons, making light atoms like hydrogen, with only one electron, difficult to detect. Neutrons, however, are scattered by atomic nuclei, and their scattering length is not dependent on atomic number. This makes neutron diffraction an ideal method for precisely determining the positions of hydrogen atoms and for studying hydrogen bonding networks in detail. As with the other diffraction techniques, there are no published neutron diffraction studies available for this compound. Such a study would provide definitive information on the geometry of the N-H group and its role in the intermolecular interactions within the crystal.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Isopropyl-1-phenylurea. These methods model the behavior of electrons within the molecule, providing a basis for predicting its structure, stability, and reactivity.
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful quantum mechanical methods widely used to investigate the properties of urea (B33335) derivatives. dntb.gov.uakku.edu.saarxiv.org The B3LYP functional, a hybrid DFT method, is commonly employed for geometry optimization and the calculation of electronic properties of phenylureas and related compounds. shd-pub.org.rsaljest.netresearchgate.net These calculations are crucial for determining stable molecular structures and understanding bonding. shd-pub.org.rsresearchgate.net
For instance, studies on various phenylurea herbicides have utilized DFT with the B3LYP/6-31G++(d,p) basis set to perform geometry optimizations in aqueous environments. shd-pub.org.rs Similarly, the electronic structure and energetics of related herbicides like isoproturon (B30282) have been analyzed using both B3LYP and MP2 levels of theory with the 6-311++G(2d,2p) basis set. scispace.com These methods have been validated by their ability to produce optimized geometries that are in good agreement with experimental data, such as those from X-ray crystallography. nih.govacs.org The choice of method, from semi-empirical to ab initio and DFT, significantly impacts the calculated properties, with DFT methods like B3LYP offering a good balance of accuracy and computational cost for systems like urea. kku.edu.sa
Global and local reactivity descriptors, derived from DFT, are essential for predicting the chemical behavior of a molecule. chemrxiv.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, chemical potential, and the global electrophilicity index (ω). osjournal.orgresearchgate.net
A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile, while a lower LUMO energy indicates a higher capacity to accept electrons from a nucleophile. osjournal.org The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. osjournal.org For phenylurea herbicides, these quantum chemical parameters have been calculated to understand their degradation pathways and potential for interaction with biological targets. scispace.comresearchgate.net
Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. aljest.netresearchgate.net For phenylurea derivatives, these analyses pinpoint specific atoms, often the oxygen and nitrogen atoms of the urea group and specific carbons on the phenyl ring, as the primary sites of interaction. aljest.netresearchgate.net
Table 1: Global Reactivity Descriptors for Related Phenylurea Herbicides (Aqueous Phase, MP2/6-311++G(2d,2p) Level) (Note: Data for illustrative purposes based on related compounds; specific values for this compound require dedicated calculation.)
| Descriptor | Isoproturon | Diuron | Linuron | Chlorotoluron |
|---|---|---|---|---|
| HOMO (eV) | -7.22 | -7.76 | -7.94 | -7.63 |
| LUMO (eV) | 0.49 | 0.05 | -0.11 | 0.11 |
| Energy Gap (eV) | 7.71 | 7.81 | 7.83 | 7.74 |
| Chemical Potential (μ) | -3.36 | -3.85 | -4.02 | -3.76 |
| Chemical Hardness (η) | 3.85 | 3.90 | 3.91 | 3.87 |
| Electrophilicity (ω) | 1.47 | 1.90 | 2.07 | 1.83 |
Data sourced from a theoretical study on phenylurea herbicides. scispace.com
Molecular Electrostatic Potential (ESP) is a valuable tool for understanding and predicting how a molecule will interact with other chemical species. nih.gov An ESP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
For phenylurea derivatives, ESP analysis reveals that the most negative potential is typically located around the carbonyl oxygen atom, making it a primary site for electrophilic attack. researchgate.nettandfonline.com The regions around the N-H protons exhibit positive potential, indicating their role as hydrogen bond donors. nih.gov The phenyl ring generally shows a π-rich system that can also participate in interactions. researchgate.net This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which heavily influences the compound's behavior in biological systems and its crystal packing. nih.govnih.gov
Conformational Analysis and Potential Energy Surface (PES) Studies
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and the study of its potential energy surface (PES) provide a detailed picture of its preferred shapes and the energy required to transition between them.
Substituted ureas can exist in different isomeric forms due to rotation around the C-N bonds. nih.gov Theoretical studies on simple alkylureas (including isopropylurea) and phenylurea have been performed using B3LYP and MP2 methods to map out the potential energy surfaces for rotation around the N-C(alkyl/aryl) and the central C(sp²)-N bonds. nih.govacs.orgpnnl.gov
These analyses show that alkylureas typically have stable cis and less stable trans isomers (referring to the orientation of the alkyl group relative to the carbonyl oxygen), which adopt an anti geometry (referring to the pyramidalization at the nitrogen atom). nih.govacs.org In contrast, for phenylurea, the lowest energy form at the MP2 level is a trans isomer in a syn geometry. nih.govacs.org
The rotation around the C(sp²)-N bond in the urea core is significantly hindered, with energy barriers typically in the range of 8.6–9.4 kcal/mol, which is a consequence of the partial double bond character of this bond due to resonance. acs.orgpnnl.gov The rotation of the substituent group (e.g., isopropyl or phenyl) attached to the nitrogen is less hindered. At the MP2 level of theory, the maximum rotational barrier for an isopropyl group in isopropylurea (B1583523) was calculated to be 6.0 kcal/mol, while for the phenyl group in phenylurea, it was 2.4 kcal/mol. nih.govacs.orgpnnl.gov These rotational barriers are critical for understanding the conformational flexibility and the rate of interconversion between different isomers at room temperature. nih.gov
Table 2: Calculated Rotational Barriers for Substituted Ureas (MP2 Level)
| Compound | Rotated Group | Maximum Rotational Barrier (kcal/mol) |
|---|---|---|
| Methylurea | Methyl | 0.9 |
| Ethylurea | Ethyl | 6.2 |
| Isopropylurea | Isopropyl | 6.0 |
| tert-Butylurea | tert-Butyl | 4.6 |
| Phenylurea | Phenyl | 2.4 |
Data sourced from Bryantsev et al. (2005). nih.govacs.org
A crucial step in validating computational models is to compare the calculated results with experimental data. For molecular structures, the primary benchmark is X-ray crystallography. Numerous studies on urea derivatives have demonstrated an excellent correlation between the molecular geometries optimized using DFT and MP2 methods and the structures determined experimentally in the solid state. nih.govacs.orgtandfonline.compnnl.gov
Bond lengths, bond angles, and dihedral angles obtained from calculations are often in good agreement with crystal structure data. nih.govacs.org Furthermore, the calculated potential energy surfaces are consistent with the distribution of dihedral angles observed in collections of crystal structures, confirming that the computationally predicted low-energy conformations are indeed the ones preferentially adopted in the solid state. pnnl.govresearchgate.net This strong agreement between theory and experiment provides confidence in the ability of computational methods to accurately model the structural features of this compound and related compounds. tandfonline.com
Molecular Modeling and Dynamics Simulations
Theoretical and computational methods are pivotal in elucidating the molecular interactions that underpin the biological and chemical properties of compounds like this compound. These in silico techniques provide insights that are often difficult to obtain through experimental means alone.
When the experimental three-dimensional (3D) structure of a target protein is unavailable, homology modeling, or comparative modeling, serves as a powerful computational tool to generate a reliable structural model. nih.govnih.govscitechnol.com The method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves identifying a suitable template protein with a known experimental structure and high sequence similarity to the target, followed by sequence alignment, model building, and refinement. nih.govscitechnol.com
While specific homology modeling studies for direct targets of this compound are not detailed in the available literature, this technique has been applied to understand the targets of other phenylurea derivatives. For instance, the DFG-out conformation of RET (rearranged during transfection) tyrosine kinase, a target for several multi-kinase inhibitors including phenylurea-containing compounds like Sorafenib, was determined using homology modeling. nih.gov Similarly, homology models have been constructed for other complex proteins like the serotonin (B10506) transporter (SERT), using bacterial homologs as templates, to understand inhibitor binding. medcraveonline.com
The accuracy of a homology model is highly dependent on the percentage of sequence identity between the target and the template. nih.gov Models built on sequences with over 50% identity are generally considered highly accurate. nih.gov The quality of the final model is assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. medcraveonline.com Such models are invaluable for subsequent computational studies, including molecular docking, to investigate how ligands like this compound might interact with their biological receptors. nih.govscitechnol.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method helps in understanding the binding mode and affinity of the ligand, guiding the design of new, more potent compounds. nih.govmdpi.com For phenylurea derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets.
For example, in a study of novel cyanopyridine derivatives containing a phenylurea moiety, molecular docking was used to predict their binding modes within the active sites of metabolic enzymes like acetylcholinesterase (AChE) and α-glycosidase (α-Gly). bohrium.comnih.gov The results, including calculated binding energies, were found to be in good agreement with experimental inhibition data. bohrium.comnih.gov Similarly, docking studies on phenylurea derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors successfully predicted the binding mode of the most potent compounds within the enzyme's active site. nih.govmdpi.com
A computational study screening for potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) identified a phenylurea derivative, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, as a promising candidate. nih.gov Docking simulations revealed a high binding score for this compound, suggesting a strong interaction with the viral enzyme. nih.gov These studies collectively demonstrate that the phenylurea scaffold is a versatile structure capable of forming key interactions, such as hydrogen bonds and hydrophobic interactions, with various protein targets.
| Compound Series | Target Protein | Best Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Cyanopyridine-phenylurea derivatives | Acetylcholinesterase (AChE) | -8.81 | bohrium.comnih.gov |
| Cyanopyridine-phenylurea derivatives | Butyrylcholinesterase (BChE) | -3.52 | bohrium.comnih.gov |
| Cyanopyridine-phenylurea derivatives | α-Glycosidase (α-Gly) | -2.98 | bohrium.comnih.gov |
| Piperazine-phenylurea derivative | SARS-CoV-2 RdRp | -8.069 | nih.gov |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the conformational stability of the complex and provide a more accurate estimation of binding free energy. nih.gov
This technique has been applied to study the stability of phenylurea derivatives in the binding pockets of their target proteins. For instance, a 100-nanosecond MD simulation was performed on the complex of 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea with the SARS-CoV-2 RdRp. nih.gov The simulation substantiated the docking results, confirming the compound's potential as a stable inhibitor. nih.gov Similarly, MD simulations were used to investigate the binding of DFG-out multi-kinase inhibitors, including phenylurea compounds, to the RET tyrosine kinase. nih.gov These simulations, combined with MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations, helped to correlate predicted binding free energies with experimental inhibitory activities and to understand the dynamic nature of the specific interactions. nih.gov
In studies of novel urease inhibitors, MD simulations of the most potent phenylurea-pyridinium derivatives showed that these compounds formed stable interactions with conserved residues in the enzyme's active site flap, which is crucial for enzymatic activity. researchgate.net These examples highlight the power of MD simulations in refining docking predictions and providing a deeper understanding of the stability and dynamics of ligand-protein interactions.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model defines the types and spatial relationships of features like hydrogen-bond acceptors/donors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at a receptor's active site. dovepress.comresearchgate.net
For phenylurea compounds, pharmacophore modeling has been used to understand the structural requirements for their biological activities. In a study of antibody recognition of phenylurea herbicides, a pharmacophore model was developed that identified key features, including hydrophobic areas, aromatic rings, and hydrogen-bond acceptors. researchgate.netresearchgate.net This model helped to explain why certain structural variations in the phenylurea molecule led to differences in antibody binding affinity. researchgate.net The analysis revealed that the geometry, pharmacophore features, and electron distribution of the substituents were all related to the antibody binding activity. researchgate.net
Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). dovepress.com Once developed, these models can be used as 3D queries to search chemical databases for novel compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of new lead compounds. dovepress.com This approach has been successfully applied in the rational design of various inhibitors, including those targeting RET tyrosine kinase, where pharmacophore models helped to explain the common and specific features of different inhibitor complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Properties Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. esisresearch.orgtandfonline.com These models are invaluable for predicting the behavior of new or untested chemicals, thereby prioritizing experimental testing and guiding the design of safer, more effective compounds. esisresearch.orgnih.gov
For phenylurea herbicides, including isoproturon, QSAR models have been extensively developed to predict their environmental fate and toxicity. nih.gov A recent study developed QSAR models to predict the environmental risk limits (HC5) of 36 different phenylurea herbicides in aquatic environments. nih.gov Using multiple linear regression (MLR) and random forest (RF) methods, the study established a correlation between the HC5 values and a set of molecular descriptors. The resulting models showed good predictive performance, with the RF model achieving a correlation coefficient (R²) of 0.90. nih.gov The key descriptors identified as influencing toxicity included spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. nih.gov
Similarly, QSPR models have been created to predict the physicochemical properties of phenylurea herbicides. One study focused on predicting the high-performance liquid chromatography (HPLC) retention times of several phenylureas. nih.govingentaconnect.com The model identified hydration free energy and dipole moment as the most important properties, with the inclusion of a coordination index (Ic) based on formation enthalpy and molecular surface area further improving the predictions. nih.gov Another QSAR study on the acute oral toxicity of sulfonylurea and phenylurea herbicides to rats identified four key descriptors that could reliably predict their toxic effects. esisresearch.org Such models provide crucial insights into the mechanisms of action and assist in the rational design of less toxic herbicides. esisresearch.org
| Model Type | Key Descriptors | Statistical Metric | Value | Reference |
|---|---|---|---|---|
| Multiple-Linear Regression (MLR) | Hydrophobic, electronic, polar, steric, and geometric parameters | R (Correlation Coefficient) | 0.941 | esisresearch.org |
| R² (Coefficient of Determination) | 0.885 | |||
| F-statistic | 28.84 |
Correlation of Activity with Geometrical and Electrostatic Properties of Substituents
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity. For phenylurea herbicides, a class to which this compound belongs, QSAR models have been developed to correlate molecular properties with their herbicidal or toxicological effects. These models often rely on descriptors related to the geometry and electrostatic properties of the substituents on the phenylurea scaffold.
Research has shown that the biological activity of phenylurea derivatives is significantly influenced by a combination of hydrophobic, electronic, and steric factors. researchgate.netnih.gov The substituents on the phenyl ring and the nitrogen atoms of the urea group play a crucial role in determining these properties.
Geometrical Properties:
The geometry of the substituents, particularly their size and shape (steric factors), can dictate how the molecule fits into a biological target, such as an enzyme's active site. In the case of phenylurea herbicides, the presence of an isopropyl group, as in this compound, introduces specific steric bulk. Conformational analysis of related alkyl-substituted ureas using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) has been performed to understand the rotational barriers and stable conformations. acs.orgresearchgate.net For instance, the relative stability between different conformers (e.g., anti and syn) is influenced by the nature of the alkyl substituent. researchgate.net The rotational barrier around the N-C(sp³) bond for an isopropyl group in isopropylurea has been computationally predicted, providing insight into the molecule's flexibility and preferred three-dimensional structure. acs.orgfigshare.com
Table 1: Calculated Rotational Barriers and Conformational Energy Differences for Alkyl-Substituted Ureas Note: This table is based on data for related compounds to infer properties for this compound.
| Compound | Method | Rotational Barrier (N-C(sp³)) (kcal/mol) | Relative Stability (anti vs. syn) (kcal/mol) |
|---|---|---|---|
| Isopropylurea | MP2 | 6.0 figshare.com | 1.67 researchgate.net |
| Ethylurea | MP2 | 6.2 figshare.com | 1.65 researchgate.net |
Electrostatic Properties:
Electrostatic properties, such as the distribution of electron density and dipole moment, are critical for the non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) between the molecule and its biological target. ontosight.ai Molecular electrostatic potential (MEP) maps are often used to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. sav.sk For phenylurea compounds, the urea moiety contains hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which are key features for binding to target proteins. researchgate.net
Table 2: Key Molecular Descriptors in Phenylurea QSAR Models Note: This table summarizes general findings from QSAR studies on the phenylurea class of compounds.
| Descriptor Type | Specific Descriptor | Influence on Activity |
|---|---|---|
| Hydrophobic | log P (Partition Coefficient) | Often shows a quadratic correlation, indicating an optimal hydrophobicity for activity. nih.gov |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to engage in charge-transfer interactions. nih.govresearchgate.net |
| Dipole Moment | Influences long-range electrostatic interactions with the target site. researchgate.net | |
| Steric/Geometrical | Molecular Volume/Surface Area | Affects the fit of the molecule within the binding pocket of the target. |
Computational Studies on Membrane Permeability
The ability of a molecule to pass through biological membranes is a critical factor for its bioavailability and efficacy, especially if its target is intracellular. nih.gov Computational methods are increasingly used to predict the membrane permeability of drug-like molecules and other xenobiotics, offering a faster and more cost-effective alternative to experimental assays. mdpi.com
The passive diffusion of a small molecule like this compound across a lipid bilayer is a complex process that can be modeled using molecular dynamics (MD) simulations. nih.gov These simulations can provide a detailed, atomistic view of the molecule's journey through the different regions of the cell membrane, from the aqueous environment, through the polar head groups, and across the nonpolar lipid tails.
One common computational approach is the use of umbrella sampling MD simulations to calculate the potential of mean force (PMF) profile for the molecule as it traverses the membrane. nih.gov The PMF profile represents the free energy of the molecule as a function of its position relative to the center of the membrane. The height of the energy barrier in the PMF profile is directly related to the resistance the molecule encounters as it moves through the hydrophobic core of the membrane, and thus can be used to estimate the permeability coefficient.
For a molecule like this compound, key properties influencing its membrane permeability include:
Lipophilicity: A measure of how well the molecule partitions into a nonpolar environment. The phenyl ring and the isopropyl group contribute to its lipophilicity.
Hydrogen Bonding Capacity: The urea moiety can form hydrogen bonds with water molecules. To cross the membrane, these hydrogen bonds must be broken, which requires energy.
While specific computational studies on the membrane permeability of this compound are not extensively documented in the public literature, the methodologies are well-established. mdpi.comnii.ac.jpdiva-portal.org General models for predicting permeability often use descriptors that can be calculated for any given structure, including topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These models are often calibrated using data from experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nii.ac.jp
Table 3: Common Computational Approaches for Predicting Membrane Permeability
| Method | Description | Key Outputs |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and lipid bilayer atoms over time. | Permeability coefficient, free energy profile (PMF), detailed interaction analysis. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) Models | Statistical models that correlate calculated molecular descriptors with experimentally determined permeability. | Predicted permeability based on molecular structure. diva-portal.org |
| Inhomogeneous Solubility-Diffusion (ISD) Model | A theoretical model based on the solubility and diffusivity of the molecule within the membrane. | Permeability coefficient. mdpi.com |
The presence of the isopropyl group in this compound is expected to influence its permeability by increasing its lipophilicity while also presenting some steric hindrance. mdpi.com Computational studies can precisely quantify these competing effects to provide a robust prediction of its ability to cross biological membranes.
Mechanistic Investigations in Non Human Biological Systems
Biochemical Mechanisms of Action on Enzyme Systems
Phenylurea compounds, a class to which 1-Isopropyl-1-phenylurea belongs, are well-documented inhibitors of photosynthesis. umn.eduucanr.edu Their primary site of action is within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-driven water splitting. nih.gov These inhibitors function by binding to the QB binding site on the D1 protein of the PSII reaction center. nih.govlsuagcenter.com
This binding action physically blocks the native plastoquinone molecule from docking at the QB site. Consequently, the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, is halted. lsuagcenter.com This interruption of the photosynthetic electron transport chain prevents the fixation of CO2 and the production of ATP and NADPH, the energy currencies required for plant growth. ucanr.edu While this inhibition leads to a slow starvation of the plant, a more immediate cause of death is the formation of highly reactive oxygen species and triplet chlorophyll, which cause lipid peroxidation and destroy cell membranes, leading to rapid cell leakage and disintegration. ucanr.edu
Studies on various phenylurea herbicides, such as Diuron (DCMU) and isoproturon (B30282), have demonstrated potent inhibitory effects on photosynthetic oxygen evolution and PSII photochemistry in green algae and cyanobacteria. nih.gov The general mechanism involves blocking the electron flow, which ultimately protects Photosystem I (PSI) from potential photodamage that would occur if electrons from PSII were to overload the capacity of PSI electron acceptors. nih.gov
The biotransformation of phenylurea compounds in non-human biological systems, particularly in plants, is primarily catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. pnas.orgnih.gov These enzymes are crucial for Phase I metabolism, which involves oxidation, reduction, or hydrolysis reactions to make lipophilic compounds more polar and easier to excrete. nih.govnih.gov
For phenylurea herbicides, two main metabolic pathways mediated by plant CYPs have been identified: N-dealkylation and aryl (ring) hydroxylation. pnas.orgresearchgate.net
N-Demethylation: In this reaction, CYP enzymes remove methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. For example, the soybean enzyme CYP71A10 has been shown to function as an N-demethylase for the phenylurea herbicides fluometuron, linuron, and diuron. pnas.org
Ring-Methyl Hydroxylation: This pathway involves the hydroxylation of a methyl group attached to the phenyl ring. The same CYP71A10 enzyme that performs N-demethylation on some substrates acts as a ring-methyl hydroxylase on chlortoluron. pnas.org
This enzymatic modification detoxifies the herbicide, as the resulting metabolites are typically less effective at binding to the PSII target site. The specificity of the CYP enzyme determines which reaction occurs. pnas.org For instance, expressing certain mammalian or plant P450 genes in transgenic plants has been shown to enhance their metabolism of and tolerance to phenylurea herbicides like chlortoluron. nih.govnih.gov
| Reaction Type | Description | Example Substrates | Catalyzing Enzyme Example |
|---|---|---|---|
| N-Demethylation | Removal of N-alkyl groups from the urea side chain. | Linuron, Diuron | CYP71A10 (Soybean) |
| Ring-Methyl Hydroxylation | Addition of a hydroxyl group to a methyl substituent on the phenyl ring. | Chlortoluron | CYP71A10 (Soybean) |
Beyond their role in herbicidal activity, the phenylurea scaffold is recognized for its interactions with other significant molecular targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. wikipedia.orgnih.gov This pathway is a critical regulator of immune responses, and its upregulation in cancer cells helps them evade the immune system. nih.gov Consequently, IDO1 has become an important target for cancer immunotherapy. nih.gov Research has demonstrated that derivatives based on a phenylurea scaffold can act as potent and selective inhibitors of IDO1. nih.govfrontiersin.org In one study, several phenylurea derivatives exhibited IDO1 inhibitory activity with IC50 values in the sub-micromolar range, demonstrating high selectivity over the related enzyme TDO. nih.gov The integrity of the proximal NH group of the urea structure was found to be crucial for potent inhibition, suggesting a key role in binding to the enzyme. nih.gov
Mitochondrial Ubiquinol-Cytochrome-c Reductase: Also known as Complex III, this enzyme is a critical component of the mitochondrial electron transport chain, responsible for generating a proton gradient for ATP synthesis. wikipedia.org Extensive searches of scientific literature did not yield specific information regarding the interaction of this compound or the broader phenylurea class with this enzyme complex.
Proteases: Proteases are enzymes that catalyze the breakdown of proteins. Literature searches did not provide specific evidence of this compound acting as a modulator or inhibitor of this class of enzymes.
Molecular Basis of Ligand-Protein Interactions
The biological activity of this compound is fundamentally governed by its non-covalent interactions within the binding pockets of target proteins. The urea moiety is a particularly effective functional group for establishing these interactions.
Hydrogen Bonding: The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), allowing it to form strong and specific hydrogen bonds. mdpi.com Studies on urea's effect on protein stability show that it can bind directly to the amide units of a protein's peptide backbone. nih.govupenn.edu In the context of enzyme inhibition, these hydrogen bonds are critical for anchoring the inhibitor in the active site. For example, the activity of phenylurea-based IDO1 inhibitors was found to be dependent on the proximal N-H group, indicating it forms a critical hydrogen bond with the enzyme. nih.gov
| Molecular Group | Interaction Type | Potential Role in Binding |
|---|---|---|
| Urea N-H | Hydrogen Bond Donor | Anchors the molecule to amino acid residues (e.g., Asp, Glu, Ser) or backbone carbonyls. |
| Urea C=O | Hydrogen Bond Acceptor | Interacts with backbone N-H groups or residues like Ser, Thr, Asn, Gln. |
| Phenyl Ring | Van der Waals, Hydrophobic, π-π Stacking | Contributes to binding affinity in nonpolar pockets; can stack with aromatic residues (e.g., Phe, Tyr, Trp). |
| Isopropyl Group | Van der Waals, Hydrophobic | Fits into small hydrophobic sub-pockets, enhancing specificity and affinity. |
Enzymes that metabolize xenobiotics like this compound often exhibit high degrees of specificity and selectivity.
Substrate Specificity: This refers to the ability of an enzyme to preferentially bind and catalyze a reaction on a limited range of substrates. For example, the plant cytochrome P450 enzyme CYP71A10 shows high specificity for the phenylurea class of herbicides, with no significant activity against herbicides from five other chemical families. pnas.org This specificity arises from the unique three-dimensional shape and chemical environment of the enzyme's active site, which is complementary to the phenylurea structure but not to other molecules. nih.gov
Regioselectivity: This describes the enzyme's preference for catalyzing a reaction at a specific position on the substrate molecule. mdpi.com This is a hallmark of P450-mediated metabolism. As noted previously, CYP71A10 demonstrates distinct regioselectivity depending on the specific phenylurea substrate it binds. It hydroxylates the ring-methyl group of chlortoluron but performs N-demethylation on linuron and diuron. pnas.org This selectivity is dictated by how the substrate orients itself within the compact active site, exposing only a specific part of the molecule to the enzyme's reactive heme-iron center. nih.gov The precise orientation is controlled by the sum of interactions, including hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the binding pocket. nih.gov
Environmental Fate and Biotransformation Pathways
Abiotic Degradation Mechanisms
Photolytic degradation involves the breakdown of chemical compounds by light energy. Phenylurea herbicides, when exposed to sunlight on soil or plant surfaces or in surface waters, can undergo photochemical degradation. oup.com These processes, which include photolysis and photooxidation, can lead to the partial transformation of the parent molecule. oup.com
Photolysis and Photooxidation: Direct photolysis of 1-Isopropyl-1-phenylurea under typical environmental conditions is often slow. However, the process can be accelerated in the presence of photosensitizing substances. For instance, the photoinduced degradation of the structurally similar compound isoproturon (B30282) is significantly enhanced in the presence of Fe(III) in aqueous solutions. cerist.dz This process involves the formation of highly reactive hydroxyl radicals (•OH) which are capable of oxidizing and ultimately mineralizing the herbicide. cerist.dz Photosensitized transformation induced by the excited triplet states of dissolved organic matter (³DOM*) in sunlit waters has also been identified as a key degradation pathway for isoproturon. researchgate.net However, these photochemical reactions can be complex and may only lead to partial degradation, creating intermediate products that may persist in the environment. oup.com
While photolysis and photooxidation are recognized pathways, specific photorearrangement reactions for this compound are not extensively detailed in the available literature. The primary photochemical transformations tend to involve oxidative attacks on the molecule.
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. Phenylurea herbicides, including this compound, are generally stable against chemical hydrolysis in aqueous solutions under typical environmental conditions, which include moderate temperatures and a pH range of 4 to 10. oup.com This stability suggests that chemical hydrolysis is of minor importance for its degradation in most agricultural soils. oup.com
The rate of hydrolysis for phenylureas is influenced by several factors, including temperature, pH, and the presence of buffer concentrations. researchgate.net Significant degradation via hydrolysis typically requires harsh conditions such as strongly acidic or alkaline solutions and high temperatures to cleave the stable urea (B33335) bond. researchgate.netekb.eg Under neutral pH, the half-life of polyureas from hydrolysis can be exceedingly long. researchgate.net The process can be catalyzed by H+ ions at low pH and OH- ions at high pH. nih.gov
| Factor | Influence on Hydrolysis Rate of Phenylureas |
| pH | Rate is pH-dependent; catalysis occurs in strongly acidic (pH < 3) or alkaline (pH > 12) conditions. researchgate.netekb.eg Stable in the typical environmental pH range of 4-10. oup.com |
| Temperature | Higher temperatures increase the rate of hydrolysis. researchgate.net |
| Buffer Concentration | Certain buffer systems (e.g., phosphate, carbonate) can catalyze the hydrolysis reaction. researchgate.net |
Microbial Degradation Processes
Microbial degradation is considered the most significant mechanism for the breakdown of phenylurea herbicides in agricultural soils. oup.comresearchgate.netnih.gov Various bacterial strains and microbial consortia have been identified that can utilize this compound and related compounds as a source of carbon and nitrogen, leading to their biotransformation and mineralization.
A primary and well-documented pathway for the microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides like this compound is initiated by sequential N-dealkylation. researchgate.netasm.org This process involves the stepwise removal of the methyl groups from the urea side chain.
The first step is a mono-N-demethylation event, which transforms this compound into its monodemethylated metabolite, 3-(4-isopropylphenyl)-1-methylurea (MDIPU). researchgate.netasm.org This initial demethylation has been identified as the rate-limiting step in the complete mineralization of the herbicide in soil. researchgate.netnih.gov Subsequently, a second demethylation occurs, removing the remaining methyl group to form the didemethylated product, 3-(4-isopropylphenyl)-urea (DDIPU). asm.org This sequential dealkylation is a crucial preparatory phase for the further breakdown of the molecule. nih.govmdpi.com
Following N-dealkylation, the microbial degradation pathway proceeds with the cleavage of the urea side chain. This hydrolysis step breaks the bond between the carbonyl carbon and the phenyl ring, releasing the corresponding aniline (B41778) derivative, 4-isopropylaniline (B126951) (4IA). asm.orgnih.gov
An alternative pathway, observed in some bacteria, involves the direct hydrolysis of the urea moiety of the parent compound without prior dealkylation, also yielding the aniline derivative. researchgate.netnih.gov Once 4-isopropylaniline is formed, certain microorganisms are capable of mineralizing the aromatic phenyl ring, breaking it down completely into carbon dioxide and biomass. oup.comresearchgate.netasm.org However, in some cases, the aniline metabolites may accumulate or become irreversibly bound to soil organic matter, which can decrease their bioavailability and slow down the complete mineralization of the original compound. oup.com
| Degradation Step | Precursor Compound | Key Metabolite(s) |
| Step 1: Mono-N-Demethylation | This compound | 3-(4-isopropylphenyl)-1-methylurea (MDIPU) |
| Step 2: Di-N-Demethylation | 3-(4-isopropylphenyl)-1-methylurea (MDIPU) | 3-(4-isopropylphenyl)-urea (DDIPU) |
| Step 3: Urea Side Chain Cleavage | 3-(4-isopropylphenyl)-urea (DDIPU) | 4-isopropylaniline (4IA) |
| Step 4: Phenyl Ring Mineralization | 4-isopropylaniline (4IA) | CO2 + Biomass |
Numerous studies have focused on isolating and characterizing the specific microorganisms responsible for the degradation of this compound. Both individual bacterial strains and synergistic microbial consortia have been shown to be effective. researchgate.netnih.govfrontiersin.org
Sphingomonas spp. : Several strains within this genus are renowned for their ability to degrade and mineralize phenylurea herbicides. Sphingomonas sp. strain SRS2, isolated from agricultural soil, was the first bacterium identified that could mineralize the phenyl structure of isoproturon. oup.comresearchgate.netasm.org This strain utilizes the sequential N-demethylation pathway followed by cleavage of the urea side chain and mineralization of the resulting phenyl ring. researchgate.netnih.gov Other IPU-degrading Sphingomonas strains, such as SH and F35, have also been isolated, highlighting the genus's significant role in the environmental breakdown of this herbicide. researchgate.netnih.gov The metabolic activity of these strains can be influenced by environmental factors such as soil pH, with an optimal range typically between 7.0 and 7.5. nih.gov
Arthrobacter spp. : Bacteria from the genus Arthrobacter also participate in the biotransformation of phenylureas, but often through a different mechanism. researchgate.net Strains like Arthrobacter globiformis D47 and Arthrobacter sp. N2 are known to degrade these herbicides primarily through the direct hydrolysis of the urea side chain, leading to the formation of the corresponding aniline derivative. asm.orgnih.govnih.gov For instance, Arthrobacter sp. N2 transforms isoproturon into 4-isopropylaniline. researchgate.netnih.gov Unlike Sphingomonas, these strains may not always be capable of degrading the resulting aniline metabolite, which can lead to its accumulation in the environment. asm.org
Environmental Factors Influencing Degradation Rates and Pathways
Impact of Soil pH and Physico-Chemical Characteristics
The degradation of this compound in soil is predominantly a microbial process, and its rate is significantly influenced by the soil's physico-chemical properties, most notably pH. While the compound is chemically stable in aqueous solutions within a pH range of 4 to 10, its microbial degradation shows a clear dependence on pH oup.com.
Research has demonstrated that the bacteria responsible for the compound's breakdown, particularly Sphingomonas species, exhibit optimal activity within a narrow pH range. Studies on IPU-degrading bacterial strains have shown a specific pH optimum between 7.0 and 7.5 for efficient metabolism nih.govgeus.dknih.govscite.ai. In liquid cultures and soil inoculation experiments, the mineralization rate of isoproturon was significantly faster at a pH of 7.5 compared to more acidic conditions like pH 6.5 oup.com. Consequently, degradation is often slower in acidic soils and positively correlated with increasing soil pH towards neutral or slightly alkaline conditions. This pH dependency of the key degrading microorganisms is a major factor controlling the persistence of the herbicide in the soil environment.
Spatial Variability in Degradation Across Environmental Compartments (e.g., Soil Layers, Aquatic Systems)
Significant spatial variability in the degradation rate of this compound has been observed within agricultural fields. This heterogeneity means that the herbicide's persistence and potential for leaching into ground and surface water can differ dramatically over short distances nih.govgeus.dknih.govscite.ai.
This variability is primarily the result of interactions between two key factors: the distribution of degradative microbial populations and local soil pH nih.govgeus.dknih.govscite.ai. Areas within a field that exhibit rapid degradation are associated with a proliferation of specific IPU-degrading organisms, such as Sphingomonas spp. nih.govnih.gov. Conversely, slow degradation is often linked to a delay in the growth of these organisms or to conditions that only support cometabolic degradation nih.govgeus.dknih.govscite.ai.
Since the activity of these key microbial communities is highly dependent on a pH range of 7.0 to 7.5, small-scale variations in soil pH across a field can largely account for the observed spatial differences in degradation rates nih.govnih.gov. Therefore, the longevity of this compound in different soil layers or locations is determined by the co-occurrence of competent microbial communities and favorable physico-chemical conditions like optimal pH.
Bioremediation Strategies Employing Microbial Capabilities (e.g., Phytoremediation)
The genetic and enzymatic basis of this compound degradation offers promising avenues for developing effective bioremediation strategies. Phytoremediation, which uses plants to clean up contaminated environments, has emerged as a particularly effective approach through the use of genetic engineering.
By introducing specific herbicide-degrading genes from bacteria or even mammals into plants, it is possible to create transgenic organisms capable of efficiently absorbing and detoxifying the compound from soil and water. This strategy not only removes the pollutant but also transforms it into less harmful metabolites within the plant tissues.
Two notable examples of this approach include:
Transgenic Plants with Bacterial Genes: The bacterial Rieske non-heme iron oxygenase genes, pdmAB, have been transferred and expressed in the chloroplasts of soybean (Glycine max L.). These transgenic soybeans demonstrated significant tolerance to isoproturon and were able to efficiently demethylate it to the less phytotoxic metabolite, MDIPU nih.govresearchgate.net. The engineered plants showed a remarkable ability to remove the herbicide from both water and soil nih.govresearchgate.net.
Transgenic Plants with Mammalian Genes: Human cytochrome P450-1A2 (CYP1A2) has also been expressed in Arabidopsis thaliana. These transgenic plants exhibited high tolerance to isoproturon and an enhanced capacity for its metabolization and removal compared to wild-type plants mdpi.comresearchgate.net. The expression of the CYP1A2 gene enables the plants to overcome the phytotoxic effects of the herbicide, making them effective agents for phytoremediation mdpi.com.
| Transgenic Plant | Expressed Gene | Contaminated Medium | Removal Efficiency | Time Frame | Reference |
|---|---|---|---|---|---|
| Soybean (Glycine max) | pdmAB (bacterial) | Water | 98% | 5 days | nih.govresearchgate.net |
| Soybean (Glycine max) | pdmAB (bacterial) | Soil | 84% | 14 days | nih.govresearchgate.net |
| Arabidopsis thaliana | CYP1A2 (human) | Soil | Enhanced metabolism and tolerance | Not specified | mdpi.comresearchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of phenylurea compounds, providing the means to isolate the analyte of interest from interfering substances. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for the separation and quantification of phenylurea compounds, including 1-Isopropyl-1-phenylurea. basicmedicalkey.com Due to the thermal instability of many phenylureas, HPLC is often preferred over gas chromatography (GC) as it does not require heating the sample and avoids the need for derivatization. newpaltz.k12.ny.usresearchgate.net
Reversed-phase HPLC is the most frequently employed mode for this class of compounds. tandfonline.com Separation is typically achieved on a C18 stationary phase, which offers excellent retention and selectivity for phenylurea herbicides. newpaltz.k12.ny.usacs.org The mobile phase commonly consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the effective resolution of multiple components in a sample. acs.orgnih.gov
Detection is most often accomplished using a UV/Visible detector, specifically a Diode Array Detector (DAD). nih.gov Phenylurea compounds exhibit strong UV absorbance, typically monitored around 245-250 nm, which allows for sensitive detection. tandfonline.comnih.gov The use of a DAD provides not only quantitative data but also spectral information that can help in peak identification and purity assessment. Method detection limits using HPLC-DAD can reach the nanogram-per-liter (ng/L) range, making it suitable for trace analysis. acs.orgnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 25 cm x 4.6 mm, 5 µm) | acs.org |
| Mobile Phase | Acetonitrile-Water Gradient | acs.orgnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | acs.orgchromatographyonline.com |
| Detector | Diode Array Detector (DAD) or UV Detector | tandfonline.comnih.gov |
| Detection Wavelength | ~245 nm | acs.orgnih.gov |
| Injection Volume | 20 - 25 µL | acs.org |
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method widely used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. umich.edunih.govlibretexts.org For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time. libretexts.org
The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. umich.edu
Visualization of the separated spots is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active. nih.gov By comparing the retention factor (Rf) value of the product spot with that of a known standard, the identity of the compound can be preliminarily confirmed. TLC is also applicable on a larger scale for preparative separations to purify grams of material. analyticaltoxicology.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | HPTLC pre-coated plate DIOL F254s | sigmaaldrich.com |
| Mobile Phase (Eluent) | Petroleum Benzine : Acetone (80:20, v/v) | sigmaaldrich.com |
| Development | Normal chamber without saturation | sigmaaldrich.com |
| Visualization | UV light (238 nm) or dipping in dichlorofluorescein reagent | sigmaaldrich.com |
Electrochemical Methods for Compound Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. Techniques like cyclic voltammetry (CV) can provide insights into the redox properties of a molecule. While specific CV studies on this compound are not extensively documented, research on structurally similar electroactive ureas provides a framework for its potential analysis. researchgate.net The phenylurea moiety, particularly when attached to an electroactive group like a p-N,N-dimethylaminophenyl group, can undergo oxidation. researchgate.net
In a typical CV experiment, the potential applied to a working electrode is swept linearly versus time, and the resulting current is measured. The current response provides information about the electrochemical processes occurring at the electrode surface. For a phenylurea derivative, this could involve the oxidation of the aromatic ring or the nitrogen atoms, influenced by the molecular structure and the solvent system. researchgate.net These methods are generally sensitive and can be adapted for quantitative analysis through techniques like differential pulse voltammetry (DPV). mdpi.com
Integration of Spectroscopic Techniques for Enhanced Detection and Characterization
To achieve unambiguous identification and characterization, chromatographic techniques are often coupled with powerful spectroscopic detectors. This hyphenation provides orthogonal information, combining separation with detailed structural analysis.
The most powerful and common integration is with mass spectrometry (MS). HPLC coupled with MS (LC-MS) is a definitive technique for the analysis of phenylurea compounds. nih.gov After separation by the HPLC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer, which provides a mass-to-charge ratio. This information allows for the confirmation of the molecular weight of this compound and, through tandem MS (MS/MS), provides characteristic fragmentation patterns that serve as a structural fingerprint. nih.govnih.gov
As previously mentioned, HPLC with Diode Array Detection (HPLC-DAD) is another valuable integrated technique. It provides a complete UV-Vis spectrum for each point in the chromatogram, which is useful for identifying co-eluting peaks and confirming the identity of a compound by comparing its spectrum with that of a reference standard. acs.orgnih.gov
Other spectroscopic methods are vital for the fundamental characterization of the pure compound. Fourier-transform infrared (FT-IR) spectroscopy can identify characteristic functional groups, with urea compounds showing distinctive peaks, such as the C=O stretching vibration around 1647 cm⁻¹. acs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all atoms in the molecule. nih.gov
Finally, fluorescence spectroscopy, sometimes induced by photochemical processes, can also be employed. Some phenylurea compounds or their photoproducts exhibit fluorescence, which can be exploited for highly sensitive and selective detection. acs.orgnih.gov
Structure Activity Relationship Sar and Structure Function Studies of the Phenylurea Scaffold
Influence of Substituent Effects on Molecular Recognition and Interactions
The nature and position of substituents on the phenyl ring and the urea (B33335) nitrogen atoms of the phenylurea scaffold play a pivotal role in determining the molecule's ability to interact with its biological target or environmental surroundings. These interactions are governed by a combination of steric, electronic, and hydrophobic factors.
The size, shape, and nature of alkyl and aromatic substituents on the phenylurea scaffold can significantly modulate binding affinity and selectivity for a target receptor or enzyme.
In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a study on phenylurea derivatives revealed a strong preference for para-substitution on the phenyl ring. While small para-alkyl substituents like methyl and ethyl groups resulted in compounds with inhibitory activity against IDO1, the introduction of a larger isopropyl group at this position led to a complete loss of activity. This suggests that the steric bulk of the isopropyl group may hinder the compound from fitting optimally into the binding site of the IDO1 enzyme.
Conversely, in the development of antibacterial agents, derivatives of diphenylurea with aromatic substituents have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of an additional phenyl ring can enhance binding through various non-covalent interactions, such as π-π stacking, within the active site of the bacterial target.
The nature of the substituent on the urea nitrogen also plays a critical role. For instance, N-alkylation can influence the reactivity and binding mode of the urea moiety. The selectivity between N- and O-alkylation in related heterocyclic systems is influenced by both steric effects of the alkylating agent and electronic effects within the molecule.
Table 1: Effect of Para-Alkyl Substituents on IDO1 Inhibition by Phenylurea Derivatives
| Substituent at para-position | IDO1 Inhibitory Activity (IC₅₀) |
|---|---|
| Methyl | 8.613 µM |
| Ethyl | 9.975 µM |
| Isopropyl | No activity |
| Chlorine | 5.687 µM |
| Bromine | 4.077 µM |
| Fluorine | 5.475 µM |
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl ring and can enhance the hydrogen-bonding capability of the urea N-H protons, making them more acidic. This can lead to stronger interactions with biological targets that have electron-rich domains. For example, in the design of anion receptors, bis-urea compounds bearing nitro substituents have been studied for their complexation behavior with various anions. The position of the nitro group was found to significantly influence the binding affinity and stability of the receptor-anion complex.
On the other hand, electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the phenyl ring. This can enhance the nucleophilicity of the molecule and influence its metabolic stability. In the context of peptide interactions with single-walled carbon nanotubes, it was observed that the ability of peptides containing phenylalanine derivatives to disperse the nanotubes increased with the electron density of the aromatic residue. This suggests that electron-donating groups on a phenyl ring can enhance π-stacking interactions.
The interplay of these electronic effects is crucial for molecular recognition. For instance, the charge transfer characteristics of phenylurea derivatives, influenced by the presence of EWGs or EDGs, can affect processes such as excited-state proton transfer.
Correlations Between Conformational Features and Observed Biological/Environmental Interactions
The three-dimensional conformation of a phenylurea molecule is a key determinant of its biological activity. The relative orientation of the phenyl ring and the urea group, as well as the conformation of substituents, dictates how the molecule presents its binding motifs to a receptor or active site.
The urea moiety itself can adopt different conformations, and the torsion angles between the phenyl ring and the urea plane can be influenced by the substitution pattern. These conformational preferences can affect the molecule's ability to adopt the bioactive conformation required for binding to its target.
Application of Theoretical Descriptors in SAR/QSPR Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. In the case of phenylurea derivatives, particularly herbicides, QSAR and QSPR models have been extensively used to predict their environmental fate and biological effects. These models rely on the calculation of various molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
Several key theoretical descriptors have been identified as important for predicting the activity of phenylurea compounds:
Hydrophobicity (log P): The octanol-water partition coefficient is a crucial descriptor for predicting the environmental distribution and biological uptake of phenylurea herbicides. It has been shown to have a significant correlation with antibody recognition in immunoassays for these compounds.
Electronic Descriptors: Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)) have been identified as important determinants in the interaction of phenylurea herbicides with antibodies. nih.gov Other electronic descriptors, including dipole moment and polarizability, are also used to model the electrostatic interactions that govern binding. In QSPR models for the soil sorption of phenylurea herbicides, "quantum" polarisability was found to be a predictive descriptor.
Spatial and Structural Descriptors: These descriptors account for the size, shape, and connectivity of the molecule. They are key in affecting the toxicity of phenylurea herbicides.
These descriptors are used to build mathematical models, often using techniques like multiple linear regression (MLR) or machine learning methods, to predict the activity of new, untested phenylurea derivatives. acs.org Such models are invaluable for prioritizing the synthesis of new compounds and for assessing the environmental risk of existing ones.
Table 2: Key Theoretical Descriptors in QSAR/QSPR Studies of Phenylurea Herbicides
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Hydrophobicity | log P (octanol-water partition coefficient) | Predicts environmental partitioning, bioaccumulation, and antibody recognition. |
| Electronic | E(LUMO), Dipole Moment, Polarisability | Describes the electronic character and potential for electrostatic and charge-transfer interactions. |
| Spatial/Structural | Molecular Weight, Molecular Volume, Connectivity Indices | Encodes information about the size, shape, and topology of the molecule, influencing steric interactions. |
Future Research Trajectories and Emerging Academic Applications
Exploration of Novel and Sustainable Synthetic Routes for Phenylurea Derivatives
The synthesis of phenylurea derivatives, including 1-Isopropyl-1-phenylurea, has traditionally relied on methods that are now being re-evaluated for their environmental impact. A significant future trajectory in the synthesis of these compounds is the development of more sustainable and greener approaches.
Historically, the synthesis of ureas often involved hazardous reagents like phosgene (B1210022) and isocyanates. researchgate.net Modern synthetic chemistry is increasingly focused on replacing these dangerous materials with safer alternatives. researchgate.net For instance, N,N'-Carbonyldiimidazole (CDI) has emerged as a widely used, crystalline, and commercially available substitute for phosgene that does not produce chlorinated byproducts. nih.gov Other safer reagents that can be handled without extensive precautions include bis(4-nitrophenyl)carbonate, triphosgene, and 1,1-carbonylbisbenzotriazole. researchgate.net
A key area of development is the use of more benign and abundant starting materials. The direct carbonylation of amines using carbon dioxide (CO2) as a C1 source is a promising green alternative to the use of phosgene. nih.gov This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock.
Furthermore, innovative technologies are being explored to enhance the efficiency and sustainability of phenylurea synthesis. Microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields for N-substituted ureas. nih.gov Continuous flow chemistry offers another avenue for safer and more controlled production, particularly for reactions involving hazardous intermediates like azides in the Curtius rearrangement, which can be used to generate the isocyanate precursors to ureas. nih.gov The development of catalyst-free methods, such as the synthesis of N-substituted ureas in water, further simplifies the process and reduces the environmental footprint.
Future research in this area will likely focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for high-yield, low-waste processes that are both economically viable and environmentally responsible.
Comparison of Synthetic Routes for Phenylurea Derivatives
| Method | Key Features | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Traditional (e.g., Phosgene-based) | Reaction of amines with phosgene or isocyanates. | Well-established, versatile. | Highly toxic and hazardous reagents, production of corrosive byproducts. | researchgate.netnih.gov |
| Green Reagents (e.g., CDI, CO2) | Replacement of hazardous reagents with safer alternatives. | Improved safety, reduced environmental impact. | May require specific catalysts or reaction conditions. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Faster reaction times, often higher yields. | Requires specialized equipment. | nih.gov |
| Continuous Flow Chemistry | Reaction is carried out in a continuously flowing stream. | Enhanced safety for hazardous reactions, better process control, scalable. | Initial setup can be complex. | nih.gov |
| Catalyst-Free Synthesis in Water | Nucleophilic addition of amines to potassium isocyanate in water. | Environmentally friendly solvent, simple procedure, high purity of products. | May not be suitable for all substrates. |
Development of Advanced Computational Predictions for Complex Biomolecular and Environmental Interactions
The advancement of computational tools offers a powerful approach to understanding and predicting the behavior of this compound in biological and environmental systems. Future research will increasingly rely on these in silico methods to guide experimental work and assess potential risks.
Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of predicting the environmental fate and toxicity of phenylurea herbicides. nih.govnih.gov These models correlate the structural and physicochemical properties of molecules with their biological or environmental activities. For phenylurea herbicides, QSAR models have been developed to predict their environmental risk limits, identifying key molecular descriptors such as spatial structure, electronic properties, and hydrophobicity that influence their toxicity. nih.govnih.gov Future work will likely involve the development of more refined QSAR models specifically tailored to predict the behavior of this compound, including its persistence, mobility, and potential for bioaccumulation in various environmental compartments.
Molecular docking is another computational technique with significant potential for studying the biomolecular interactions of this compound. This method predicts the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into its mechanism of action. mdpi.com For instance, molecular docking has been used to study the binding of other phenylurea derivatives to their target proteins, helping to explain their biological activity. mdpi.com Future research could employ molecular docking to investigate the interaction of this compound with its primary target, the D1 protein in photosystem II, as well as potential off-target interactions that could lead to unforeseen biological effects.
Conformational analysis using computational methods, such as Density Functional Theory (DFT), can provide a deeper understanding of the three-dimensional structure of this compound and how it influences its interactions. Studies on similar alkyl-substituted ureas have used these methods to predict stable conformations and rotational energy barriers, which are crucial for understanding their binding to biological targets. researchgate.net The relative stabilities of different conformers of isopropylurea (B1583523) have been reported, providing a foundation for more detailed computational studies on this compound. researchgate.net
Advanced Computational Tools for Phenylurea Research
| Computational Tool | Application | Predicted Properties | Relevance for this compound | References |
|---|---|---|---|---|
| QSAR Models | Predicting environmental fate and toxicity. | Toxicity to aquatic organisms, persistence, bioaccumulation. | Risk assessment and prioritization for environmental monitoring. | nih.govnih.gov |
| Molecular Docking | Simulating the interaction between a molecule and a biological target. | Binding affinity, binding mode, identification of key interactions. | Understanding the mechanism of action and potential off-target effects. | mdpi.com |
| Density Functional Theory (DFT) | Calculating the electronic structure and geometry of molecules. | Conformational analysis, rotational energy barriers, electronic properties. | Informing the design of more potent or less toxic analogs. | researchgate.net |
Discovery and Elucidation of Unexplored Mechanistic Pathways in Various Systems
While the primary mechanism of action for phenylurea herbicides is the inhibition of photosynthesis at photosystem II, there is a growing body of evidence suggesting that their interactions within biological and environmental systems are more complex. researchgate.netnih.gov Future research is expected to uncover and detail these less-explored mechanistic pathways for this compound.
One area of active investigation is the degradation of phenylurea herbicides in the environment. Both abiotic and biotic processes contribute to their breakdown. Photocatalytic degradation, for example, can proceed through various mechanisms including oxidation of the alkyl side chain, hydroxylation of the aromatic ring, and dechlorination. nih.gov Microbial degradation is also a key process, with pathways often involving N-demethylation and hydrolysis of the urea (B33335) group. oup.comkuleuven.be For isoproturon (B30282), a closely related compound, the initial N-demethylation has been identified as a potential rate-limiting step in its complete mineralization in soil. nih.gov The specific microbial consortia and enzymes responsible for the degradation of this compound, as well as the full range of its degradation products and their environmental fate, remain areas for future exploration. The role of cytochrome P450 enzymes in the N-demethylation of phenylurea herbicides is an emerging area of research that could provide valuable insights into the metabolic fate of this compound in various organisms. mdpi.com
Beyond its herbicidal activity, the broader biological effects of this compound are not fully understood. Research on other phenylurea compounds has revealed potential for other modes of action, including anti-androgenic effects and interactions with other cellular targets. nih.gov In silico analyses of some phenylureas suggest that they may also impact steroid biosynthesis and cholesterol metabolism. nih.gov Future studies could investigate whether this compound exhibits similar activities, which would have significant implications for its toxicological profile.
Furthermore, the mechanisms of resistance to phenylurea herbicides are an important area of research. In weeds, resistance is often conferred by mutations in the psbA gene, which codes for the D1 protein, the binding site of these herbicides. researchgate.net Understanding the specific mutations that could lead to resistance to this compound is crucial for sustainable weed management.
Known and Potential Mechanistic Pathways for Phenylurea Derivatives
| Pathway | Description | Key Processes | Relevance for this compound | References |
|---|---|---|---|---|
| Primary Herbicidal Action | Inhibition of photosynthesis. | Binding to the D1 protein in photosystem II, blocking electron transport. | Well-established mechanism, but with potential for further refinement. | researchgate.netnih.gov |
| Environmental Degradation | Breakdown of the compound in the environment. | Photocatalysis (oxidation, hydroxylation), microbial degradation (N-dealkylation, hydrolysis). | Understanding its environmental persistence and the formation of metabolites. | nih.govoup.comkuleuven.be |
| Alternative Biological Effects | Interactions with other biological targets. | Potential for endocrine disruption, effects on steroid and cholesterol metabolism. | Assessing its broader toxicological profile in non-target organisms. | nih.gov |
| Resistance Mechanisms | Evolution of resistance in target organisms. | Mutations in the target site (D1 protein). | Informing strategies for managing herbicide resistance. | researchgate.net |
Integration of this compound Research into Broader Environmental Science and Chemical Biology Paradigms
The study of this compound has the potential to contribute significantly to broader scientific fields, including environmental science and chemical biology. By viewing this compound not just as a herbicide but as a molecular tool and an environmental tracer, its research can be integrated into larger scientific paradigms.
In environmental science, research on this compound can serve as a model for understanding the fate and transport of organic pollutants in the environment. Its presence in soil and water systems makes it a relevant case study for investigating processes such as sorption, leaching, and degradation under various environmental conditions. oup.comnih.gov The development of sensitive analytical methods for its detection in environmental samples is crucial for monitoring its distribution and for assessing the effectiveness of water treatment and remediation strategies. nih.govnih.gov Furthermore, the study of microbial communities that can degrade this compound contributes to the growing field of bioremediation, which seeks to use biological processes to clean up contaminated sites. nih.govnih.gov Understanding the factors that influence the biodegradation of this compound can inform the design of more effective bioremediation strategies for a range of pollutants. nih.gov
In the realm of chemical biology, phenylurea derivatives are increasingly being explored as scaffolds for the development of new bioactive compounds. The phenylurea moiety is present in a number of approved drugs and is a versatile building block in medicinal chemistry. mdpi.comnih.govnih.gov Research into the structure-activity relationships of this compound and its analogs could lead to the design of new molecules with a range of biological activities, from therapeutic agents to molecular probes for studying biological processes. mdpi.comucsd.edu For example, the design and synthesis of novel phenylurea derivatives have led to the discovery of compounds with potential as IDO1 inhibitors for cancer therapy and as CNS agents. mdpi.comnih.gov The exploration of the biological targets of this compound beyond photosystem II could reveal new avenues for drug discovery.
The integration of research on this compound into these broader paradigms will not only enhance our understanding of this specific compound but also contribute to the development of new technologies and strategies for addressing challenges in environmental protection and human health.
Integration of this compound Research into Broader Scientific Fields
| Scientific Field | Area of Integration | Potential Contributions | References |
|---|---|---|---|
| Environmental Science | Pollutant Fate and Transport | Model compound for studying sorption, leaching, and degradation of organic pollutants. | oup.comnih.gov |
| Environmental Monitoring | Development of analytical methods for detecting trace contaminants in soil and water. | nih.govnih.gov | |
| Bioremediation | Identification of microorganisms and enzymes for the degradation of phenylurea herbicides and other pollutants. | nih.govnih.gov | |
| Chemical Biology | Drug Discovery | Scaffold for the design and synthesis of new therapeutic agents. | mdpi.comnih.govnih.gov |
| Molecular Probes | Development of tools for studying biological processes and identifying new drug targets. | ucsd.edu |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isopropyl-1-phenylurea, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between isopropylamine and phenyl isocyanate. Yield optimization depends on solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios. AI-driven retrosynthetic tools (e.g., Template_relevance models) can predict feasible pathways by analyzing reaction databases for analogous urea derivatives . Purification via recrystallization in ethanol/water mixtures is recommended, with yields reported between 65–85% in peer-reviewed protocols .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound, and what key spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks at δ 1.2–1.4 ppm (isopropyl CH₃) and aromatic protons (δ 7.2–7.5 ppm). The absence of NH₂ peaks (δ ~5 ppm) confirms complete urea formation.
- IR : A strong absorption band near 1640–1680 cm⁻¹ indicates the C=O stretch of the urea group.
- Mass Spectrometry : Molecular ion peaks at m/z 178 (C₁₀H₁₄N₂O) confirm the molecular formula. Cross-validate with known databases (e.g., Reaxys) to rule out impurities .
Q. What are the solubility properties of this compound in common organic solvents, and how do they impact experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Solubility tests should precede reaction design to avoid precipitation issues. Use the Hansen solubility parameters (δD, δP, δH) to predict compatibility with mixed solvents .
Q. How can researchers verify the purity of this compound, and what thresholds are acceptable for publication?
- Methodological Answer : Purity ≥95% is standard for publication. Validate via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with internal standards. Report retention times and peak area percentages. For crystalline samples, X-ray diffraction or melting point analysis (expected range: 120–125°C) provides additional confirmation .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron distribution, HOMO-LUMO gaps, and charge-transfer interactions. Molecular dynamics simulations (AMBER or CHARMM force fields) predict solvation effects and conformational stability. Validate computational results against experimental spectroscopic data to assess accuracy .
Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct systematic stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C, then quantify degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
- Statistical Validation : Apply ANOVA to compare degradation rates across conditions. Address contradictions by standardizing protocols (e.g., ISO guidelines) and cross-referencing with literature using tools like SciFinder .
Q. What strategies are effective for tracing the metabolic or environmental degradation pathways of this compound?
- Methodological Answer : Use isotopic labeling (¹⁴C or deuterium) to track degradation products in simulated environmental matrices (soil/water systems). Analyze metabolites via LC-QTOF-MS and compare fragmentation patterns with databases (e.g., METLIN). For environmental impact studies, follow OECD Test Guidelines for hydrolysis and photolysis .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological or catalytic potential of this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and test their activity in enzyme inhibition assays or catalytic cycles. Use multivariate regression analysis to correlate structural descriptors (e.g., Hammett constants) with activity data. Ensure biological assays include positive/negative controls and dose-response curves .
Data Analysis & Reporting Guidelines
- Tables : Include comparative data (e.g., reaction yields, spectral peaks) with standard deviations. Use SI units and ISO-compliant symbols.
- Figures : Provide high-resolution spectra, chromatograms, or computational models. Label axes clearly and cite software versions (e.g., Gaussian 16) .
- Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal guidelines for experimental details) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
